N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide
Description
N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropanesulfonamide moiety
Properties
Molecular Formula |
C10H10F3NO2S |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)7-2-1-3-8(6-7)14-17(15,16)9-4-5-9/h1-3,6,9,14H,4-5H2 |
InChI Key |
RHNJJCSDIPHUND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide typically involves the reaction of 3-(trifluoromethyl)aniline with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium or copper complexes.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
- N-(3-(trifluoromethyl)phenyl)prop-2-enamide
- N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
Uniqueness
N-[3-(trifluoromethyl)phenyl]cyclopropanesulfonamide is unique due to the presence of both the trifluoromethyl group and the cyclopropanesulfonamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
